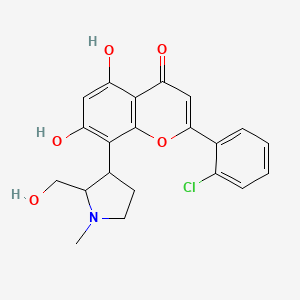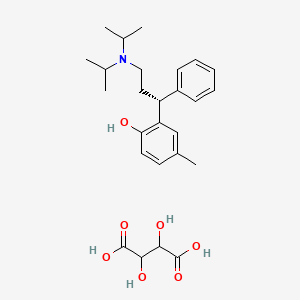
C9H9NaO5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C9H9NaO5 sodium syringate . It is a sodium salt of syringic acid, which is a phenolic compound. Sodium syringate is a white crystalline powder that is soluble in water and methanol but insoluble in chloroform and ether . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium syringate can be synthesized through the neutralization of syringic acid with sodium hydroxide. The reaction typically involves dissolving syringic acid in water and then adding a stoichiometric amount of sodium hydroxide to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of sodium syringate. The product is then isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent .
Industrial Production Methods
In industrial settings, sodium syringate is produced on a larger scale using similar methods. The process involves the use of high-purity syringic acid and sodium hydroxide, with careful control of reaction conditions to ensure high yield and purity of the final product. The industrial production process may also involve additional purification steps, such as filtration and drying, to obtain a high-quality product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium syringate undergoes various chemical reactions, including:
Oxidation: Sodium syringate can be oxidized to form syringaldehyde or other oxidized derivatives.
Reduction: It can be reduced to form syringol or other reduced derivatives.
Substitution: Sodium syringate can undergo substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions. The reactions are often carried out in the presence of a base or acid catalyst.
Major Products
Oxidation: Syringaldehyde, syringic acid derivatives.
Reduction: Syringol, reduced phenolic compounds.
Substitution: Alkylated or acylated syringate derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium syringate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Sodium syringate is used in studies of plant metabolism and as a model compound for studying phenolic compounds in plants.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties. It is being investigated for its role in protecting against oxidative stress and inflammation-related diseases.
Industry: Sodium syringate is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium syringate involves its ability to scavenge free radicals and inhibit oxidative stress. It exerts its effects by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage. Sodium syringate also modulates various signaling pathways involved in inflammation and oxidative stress, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Syringic Acid: The parent compound of sodium syringate, with similar antioxidant properties.
Syringaldehyde: An oxidized derivative of syringic acid, used in organic synthesis and as a flavoring agent.
Syringol: A reduced derivative of syringic acid, used in the production of fragrances and as a chemical intermediate.
Uniqueness
Sodium syringate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for various applications compared to its parent compound, syringic acid. Its enhanced solubility and stability make it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C9H10NaO5 |
|---|---|
Molekulargewicht |
221.16 g/mol |
InChI |
InChI=1S/C9H10O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8,10-12H,4H2,(H,13,14); |
InChI-Schlüssel |
YXLCOEUOEJLZQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B10761755.png)

![3-(4-methoxyphenyl)-N-[1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[2-[(2-morpholin-4-ylacetyl)amino]propanoylamino]propanamide](/img/structure/B10761772.png)
![disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate](/img/structure/B10761777.png)
![1-(3,5-dimethyl-1-phenyl-4-pyrazolyl)-N-[4-(phenylmethyl)-1-piperazinyl]methanimine](/img/structure/B10761782.png)
![N1-[8-(5-cyclopropanecarbonylpyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methyl-5-(sec-butylamino)benzene-1,4-dicarboxamide](/img/structure/B10761783.png)
![(1Z)-5-(2-{4-[2-(dimethylamino)ethoxy]phenyl}-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime](/img/structure/B10761791.png)

![4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate](/img/structure/B10761799.png)





